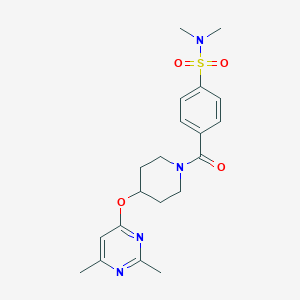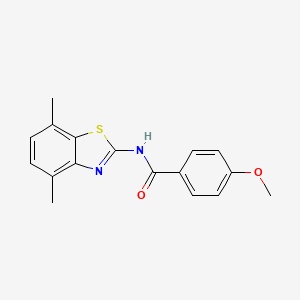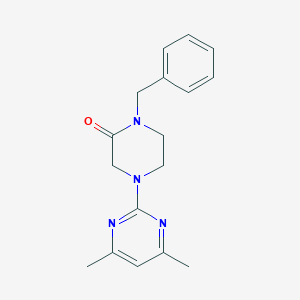![molecular formula C16H26N6OS B2956729 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 941948-18-1](/img/structure/B2956729.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C16H26N6OS and its molecular weight is 350.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Pathways : Research has detailed the synthesis and isomerization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, showcasing the flexibility and complexity of synthesizing related compounds. The studies involve starting from specific imidoformate compounds, proceeding through hydrazine preparation, and eventually achieving various pyrazolo[3,4-d]pyrimidine derivatives through suitable reaction conditions (Rashad et al., 2014).
Structural Elucidation : Molecular structures of compounds related to the query have been determined, revealing intramolecular hydrogen bonds and planar ring systems formed by these bonds. This structural insight provides a foundation for understanding the chemical behavior and potential reactivity of similar compounds (Wu et al., 2005).
Potential Applications
Antimicrobial Activity : Some pyrazolo[3,4-d]pyrimidine derivatives have shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. For example, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have been screened for antibacterial and antifungal activities, with some compounds exhibiting significant efficacy (Khobragade et al., 2010).
Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. Such studies indicate the possibility of using pyrazolo[3,4-d]pyrimidine derivatives in agricultural and pharmaceutical applications to control pests and pathogens (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This indicates their potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as “2-methyl-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide”, primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes that are regulated by this pathway .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to transcriptional changes . The downstream effects of this inhibition can vary depending on the specific cellular context, but they generally involve alterations in cell growth and differentiation .
Pharmacokinetics
The compound was optimized as a lead compound through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the activities of cells that rely on the JAK-STAT signaling pathway . By inhibiting JAK1, the compound can disrupt processes such as cell growth and differentiation .
properties
IUPAC Name |
2-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6OS/c1-10(2)8-18-13-12-9-19-22(7-6-17-15(23)11(3)4)14(12)21-16(20-13)24-5/h9-11H,6-8H2,1-5H3,(H,17,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDMQRMPZKNSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2956646.png)



![Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2956651.png)
![7-(3,4-dimethylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2956652.png)
![(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol](/img/structure/B2956655.png)
![N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956656.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2956659.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)